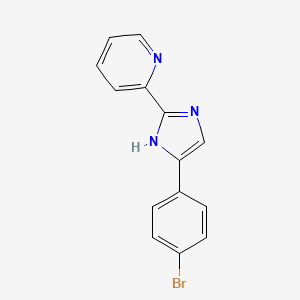

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

Description

2-(4-(4-Bromophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring directly bonded to an imidazole moiety substituted with a 4-bromophenyl group at the 4-position. This structure combines the electron-deficient nature of pyridine with the aromatic and hydrogen-bonding capabilities of imidazole, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3/c15-11-6-4-10(5-7-11)13-9-17-14(18-13)12-3-1-2-8-16-12/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYOHWMPZFAPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction with Modified Carbonyl Components

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, has been adapted to incorporate bromophenyl and pyridine substituents. In this approach, 4-bromoacetophenone is oxidized to (4-bromophenyl)glyoxal using catalytic HBr (10 mol%) in DMSO at 85°C. This intermediate is subsequently condensed with 2-pyridinecarboxaldehyde in the presence of ammonium acetate under methanol-DMSO (8:2 v/v) conditions. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl groups, followed by cyclodehydration to form the imidazole core.

Key parameters include:

Table 1: Reaction Conditions for Debus-Radziszewski Adaptation

| Component | Role | Quantity | Conditions |

|---|---|---|---|

| 4-Bromoacetophenone | Ketone precursor | 0.375 mmol | HBr (10 mol%), DMSO, 85°C |

| 2-Pyridinecarboxaldehyde | Aldehyde component | 0.30 mmol | MeOH/DMSO, rt |

| NH₄OAc | Ammonia source | 1.5 mmol | Solvent: MeOH |

Catalytic Oxidation-Condensation Methods

HBr/DMSO-Mediated One-Pot Synthesis

A modular one-pot strategy developed by combines ketone oxidation and imidazole cyclization. Using 4-bromoacetophenone as the starting material, catalytic HBr (48% w/w) in DMSO facilitates oxidation to glyoxal, which is directly reacted with 2-pyridinecarboxaldehyde without isolation. This method reduces purification steps and achieves a 65–72% yield for analogous imidazoles.

Critical considerations :

-

Solvent ratio : DMSO/MeOH (4:6 v/v) ensures solubility of both aromatic aldehydes and glyoxal intermediates.

-

Temperature control : Maintaining 85°C during oxidation prevents decomposition of bromophenyl groups.

Three-Component Condensation Strategies

Imidazole Core Assembly via Multicomponent Reactions

A three-component condensation protocol, adapted from, employs 6-bromopicolinaldehyde , 4-bromophenylglyoxal , and ammonium acetate in ethanol-acetic acid (7:3 v/v) at 70°C. This method positions the pyridine and bromophenyl groups at the 2- and 4-positions of the imidazole, respectively, through sequential nucleophilic additions and cyclization.

Advantages :

Table 2: Three-Component Reaction Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction time | 4–5 hours | Maximizes cyclization |

| NH₄OAc concentration | 1.5 equivalents | Prevents over-amination |

| Solvent polarity | Ethanol-acetic acid | Enhances intermediate stability |

Enzymatic Synthesis for Green Chemistry Applications

Porcine Pancreatic Lipase (PPL)-Catalyzed Cyclization

An innovative approach reported in utilizes porcine pancreatic lipase (PPL) to catalyze the reaction between 4-bromoacetophenone and 2-aminopyridine in ethanol at 30°C. The enzyme facilitates imine formation and subsequent cyclization, yielding the target compound with high atom economy.

Key findings :

-

Reaction efficiency : Shaking at 160 rpm for 8 hours achieves >90% conversion.

-

Sustainability : Eliminates harsh acids/bases, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

While bench-scale methods rely on batch processes, industrial production benefits from continuous flow reactors to enhance reproducibility. For example, the HBr/DMSO-mediated oxidation-condensation sequence can be adapted to a flow system with:

-

Residence time : 20 minutes at 85°C.

-

Solvent recycling : DMSO recovery via vacuum distillation reduces costs.

Challenges :

-

Precipitation management : In-line filters prevent clogging during glyoxal condensation.

-

Catalyst retention : Immobilized HBr catalysts minimize waste.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, various nucleophiles

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted imidazole derivatives

Scientific Research Applications

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Melting points and solubility are influenced by substituents. reports melting points of 268–287°C for pyridine-imidazole derivatives with halogen substituents, suggesting that the bromine in the target compound contributes to similar thermal stability.

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-(4-(4-Bromophenyl)-1H-imidazol-2-yl)pyridine | ~300 (estimated) | 270–285 (inferred) | 4-Bromophenyl, pyridine |

| 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine | 316.14 | Not reported | 4-Bromophenyl, [4,5-c] fusion |

| 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole | 349.22 | Not reported | Benzimidazole core |

| Daclatasvir intermediate (CAS 1228552-27-9) | 465.34 | Not reported | Pyrrolidine, carbamate |

Biological Activity

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that integrates both imidazole and pyridine structures, making it a subject of interest in medicinal chemistry. This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoacetophenone with 2-cyanopyridine in the presence of bases such as sodium hydride. This reaction proceeds through nucleophilic substitution, leading to the formation of the imidazole and pyridine rings.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating groups on the phenyl ring enhances this activity, indicating a structure-activity relationship (SAR) worth exploring.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It interacts with specific molecular targets, inhibiting the activity of certain enzymes involved in cancer progression. For example, its mechanism involves binding to active sites on enzymes like indoleamine 2,3-dioxygenase (IDO), which is crucial in tumor immune evasion . The binding affinity and potency can be significantly enhanced through structural modifications on the imidazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites, thereby blocking their function.

- Receptor Modulation : It modulates signaling pathways by interacting with cellular receptors, influencing various cellular processes.

Case Studies

Several studies have focused on the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study highlighted that derivatives similar to this compound showed effective inhibition against S. aureus and E. coli, supporting its potential use as an antibacterial agent .

- Cancer Research : Research into IDO inhibitors demonstrated that modifications on the imidazole ring led to a ten-fold increase in potency compared to less optimized analogs. This indicates that strategic modifications can enhance therapeutic efficacy significantly .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound in comparison with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate (MIC: 0.0039 - 0.025 mg/mL) | Inhibits IDO | Enzyme inhibition |

| 4-(4-bromophenyl)imidazo[1,2-a]pyridine | High | Moderate | Receptor modulation |

| 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | Low | High (specific targets) | Enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-bromobenzaldehyde with ammonium acetate and pyridine-2-carboxaldehyde under reflux conditions to form the imidazole core.

- Step 2 : Bromination or functionalization at the phenyl ring using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C), IR (to confirm functional groups), and LC-MS (for molecular weight validation).

Q. Key Considerations :

- Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress via TLC.

Q. How is X-ray crystallography applied to determine its molecular structure?

X-ray crystallography involves:

Crystal Growth : Slow evaporation of a solvent (e.g., ethanol) to obtain single crystals.

Data Collection : Diffraction data acquired using a synchrotron or laboratory X-ray source.

Structure Refinement : Software like SHELXL refines atomic positions, bond lengths, and angles. For example, Cd(II) complexes of imidazole-pyridine derivatives show octahedral geometry with bond distances of 2.276–2.503 Å.

Q. Example Parameters from :

| Parameter | Value |

|---|---|

| Cd–N bond length | 2.276 Å |

| Cd–O (nitrate) | 2.503 Å |

| Dihedral angle | 1.6° (imidazole-pyridine) |

Q. What spectroscopic techniques confirm its purity and structural integrity?

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and imidazole NH (δ ~12 ppm).

- IR Spectroscopy : Stretching vibrations for C–Br (~600 cm⁻¹) and C=N (~1600 cm⁻¹).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?

- Multi-Technique Validation : Combine NMR, IR, and X-ray data. For example, imidazole NH tautomerism may cause shifting peaks; X-ray data can confirm the dominant tautomer.

- Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental results.

Q. What experimental strategies optimize its biological activity in drug development?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromine with chlorine) to enhance binding to targets like kinases.

- In Vitro Assays : Test inhibition of cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally similar compounds.

- Molecular Docking : Simulate interactions with protein targets (e.g., G-protein-coupled receptors).

Q. How to design coordination chemistry experiments for metal-organic frameworks (MOFs)?

- Ligand Selection : The pyridine and imidazole moieties act as N-donors for metal binding (e.g., Cd²⁺, Zn²⁺).

- Synthesis Protocol : React the ligand with metal nitrates in ethanol/water, reflux, and crystallize.

- Characterization : Analyze MOF topology via X-ray diffraction and porosity via BET surface area analysis.

Example MOF Application :

A Cd(II) complex with 4-(1H-imidazol-2-yl)pyridine forms a 3D hydrogen-bonded network for potential gas adsorption.

Q. How to address low yields in the final synthetic step?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species).

- Optimize Reaction Conditions : Adjust temperature (e.g., from 80°C to 100°C) or catalyst loading (e.g., Pd(OAc)₂ vs. Pd/C).

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

- Kinetic Studies : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying substrate and inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Q. How to analyze thermal stability for material science applications?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~250°C for imidazole derivatives).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points.

Q. What computational tools predict electronic properties for optoelectronic applications?

- DFT Calculations : Simulate HOMO-LUMO gaps (e.g., ~3.5 eV for imidazole-pyridine derivatives).

- UV-Vis Spectroscopy : Compare experimental λmax with TD-DFT results to validate charge-transfer transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.